
3-aminothiane-3-carbonitrile
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Overview
Description
3-Aminothiane-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H10N2S It is characterized by the presence of an aminothiane ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminothiane-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thiol with a nitrile-containing compound. The reaction conditions often require the use of a base and a solvent such as ethanol or methanol. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired purity of the final product. Industrial production often employs catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Michael Addition-Cyclization Pathways
ADHTs are synthesized via two primary routes:
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Route 1 : Reaction of 3-aryl-2-cyanothioacrylamides (5a,b ) with α-thiocyanatoacetophenone (7 ) under KOH catalysis ( ).
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Mechanism :
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Conditions : Ethanol solvent, 10% aqueous KOH, 25°C, 30–60 min.
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Route 2 : Michael addition of cyanothioacetamide (8 ) to α-bromochalcones (9 ), followed by cyclization ( ).
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Conditions : Catalyst-free, ethanol, room temperature.
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Scope : Tolerates diverse aryl and heteroaryl substituents.
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Transformations into Thieno[2,3-d]pyrimidines
ADHTs serve as precursors for thieno[2,3-d]pyrimidines (11 ), a pharmacologically relevant scaffold:
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Reaction : Non-catalyzed Mannich-type cyclization with formaldehyde (HCHO) and primary amines (RNH<sub>2</sub>) ( ).
Table 1: Representative Reaction Conditions and Outcomes
Mechanistic Insights from DFT Studies
High-level quantum calculations (r<sup>2</sup>SCAN-3c level) reveal:
Scientific Research Applications
Chemical Synthesis
1.1 Organic Synthesis
3-Aminothiane-3-carbonitrile serves as a crucial intermediate in the synthesis of various organic compounds. It has been utilized in the formation of ferrocenyl pyridines through reactions with ferrocenyl-1,2-enones. Additionally, it participates in diazotization coupling reactions with p-substituted anilines, yielding 2-arylhydrazone-3-ketimino-butyronitriles. These reactions highlight its utility as a bisnucleophilic reagent, leading to the formation of complex structures like bis(trifluoromethyl)pyrimidinones .
1.2 Agrochemicals and Dyestuffs
The compound is also employed in the production of agrochemicals and dyes. Its reactivity allows for the synthesis of various derivatives that can be tailored for specific agricultural applications or colorants in textiles. The ability to modify its structure enhances its functionality in these sectors.
Pharmaceutical Applications
2.1 Drug Development
Research has indicated that derivatives of this compound exhibit potential as inhibitors of human carbonic anhydrases (hCAs), which are important targets in drug development for conditions such as glaucoma and cancer . The synthesis of triazinyl-substituted amino compounds has shown promising inhibitory activity against specific hCA isozymes, indicating the potential for developing new therapeutic agents.
2.2 Biological Activity Studies
A study highlighted the synthesis and biological evaluation of novel chalcones derived from this compound. These compounds demonstrated anti-inflammatory and anticancer properties, showcasing the compound's versatility in creating biologically active molecules . The structural modifications allowed for enhanced activity against various cellular targets.
Mechanism of Action
The mechanism of action of 3-aminothiane-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitrile group can undergo hydrolysis to form carboxylic acids, which may further participate in metabolic pathways. The aminothiane ring can interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
3-Aminothiane-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
3-Aminothiane-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
3-Aminothiane-3-methyl: Similar structure with a methyl group instead of a nitrile group.
Uniqueness: 3-Aminothiane-3-carbonitrile is unique due to the presence of both an aminothiane ring and a nitrile group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Biological Activity
3-Aminothiane-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug design. This article explores its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
Chemical Structure:
- The molecular formula of this compound is C4H6N2S.
- It contains a thiazolidine ring, which is significant for its biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of carbonitriles, including this compound, exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain carbonitrile derivatives can inhibit the growth of bacteria and fungi, suggesting a potential application in treating infections .
2. Anticancer Potential
The anticancer properties of this compound have been evaluated through various assays. For example, compounds with similar structural features have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
3. Neuroprotective Effects
Emerging studies suggest that thiazolidine derivatives may possess neuroprotective properties. These compounds have been investigated for their ability to mitigate oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease. The binding affinity to specific receptors involved in neuroprotection has also been explored .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects: Modifications on the thiazolidine ring can significantly influence biological activity. For example, introducing electron-withdrawing groups has been shown to enhance antimicrobial efficacy .
- Molecular Docking Studies: Computational approaches have provided insights into how variations in the chemical structure affect binding interactions with target proteins, further informing medicinal chemistry strategies for drug development .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
Study | Compound | Activity | IC50 Value |
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Derivative A | Anticancer (MCF-7) | 45 µM | |
Derivative B | Antimicrobial (E. coli) | 30 µg/mL | |
Derivative C | Neuroprotective (in vitro) | Not specified |
These studies emphasize the importance of further research into the pharmacological profiles of these compounds.
Properties
CAS No. |
1343219-56-6 |
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Molecular Formula |
C6H10N2S |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
3-aminothiane-3-carbonitrile |
InChI |
InChI=1S/C6H10N2S/c7-4-6(8)2-1-3-9-5-6/h1-3,5,8H2 |
InChI Key |
AFZYFRRLSPRLHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)(C#N)N |
Purity |
95 |
Origin of Product |
United States |
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